3h-Spiro[benzofuran-2,4'-piperidin]-3-one
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Overview
Description
3h-Spiro[benzofuran-2,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining a benzofuran and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3h-Spiro[benzofuran-2,4’-piperidin]-3-one typically involves multi-step reactions. One common method includes the condensation of benzofuran derivatives with piperidine under specific conditions. For instance, a reaction involving titanium(IV) tetraethanolate in 2-methyltetrahydrofuran at 80°C for 12 hours, followed by reduction with lithium borohydride in tetrahydrofuran at 0-25°C, and finally treatment with hydrogen chloride in methanol at 60°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3h-Spiro[benzofuran-2,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
3h-Spiro[benzofuran-2,4’-piperidin]-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3h-Spiro[benzofuran-2,4’-piperidin]-3-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1’-Benzyl-3-methoxy-3h-Spiro[benzofuran-1,4’-piperidine]: This compound is a potent σ1 receptor ligand with high selectivity.
Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones: These compounds have applications in various fields of chemistry.
Uniqueness
3h-Spiro[benzofuran-2,4’-piperidin]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of benzofuran and piperidine rings makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[1-benzofuran-2,4'-piperidine]-3-one |
InChI |
InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12/h1-4,13H,5-8H2 |
InChI Key |
QGDKXBHGXOBNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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